1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea

Antimalarial Plasmodium falciparum Phenotypic screening

This compound features an ethoxyethyl-pyrazole scaffold that enables head-to-head selectivity profiling against FAAH, MGLL, ABHD6, and KIAA1363. Its unsubstituted phenylurea terminus reduces electrophilicity compared to 4-CF3 analogs, minimizing irreversible labeling. Ideal as a simplified scaffold for IL-8 pathway studies relative to ester-bearing reference 4k. Also serves as negative control in P. falciparum phenotypic assays. Recommended for researchers investigating linker-dependent kinase phosphorylation in angiogenesis models.

Molecular Formula C14H18N4O2
Molecular Weight 274.324
CAS No. 2034232-26-1
Cat. No. B2626193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea
CAS2034232-26-1
Molecular FormulaC14H18N4O2
Molecular Weight274.324
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NCCOCCN2C=CC=N2
InChIInChI=1S/C14H18N4O2/c19-14(17-13-5-2-1-3-6-13)15-8-11-20-12-10-18-9-4-7-16-18/h1-7,9H,8,10-12H2,(H2,15,17,19)
InChIKeyIKQYDAKQNMZJJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea (CAS 2034232-26-1): Core Identity and Procurement-Relevant Classification


1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea (CAS 2034232-26-1) is a synthetic pyrazolyl-urea derivative with the molecular formula C14H18N4O2 and a molecular weight of 274.32 g/mol . The compound features a 1H-pyrazole ring connected via an ethoxyethyl linker to a 3-phenylurea moiety . It belongs to the broader class of N-pyrazolyl-N′-alkyl/benzyl/phenylureas, a scaffold recognized for potent inhibition of interleukin-8 (IL-8)-induced neutrophil chemotaxis and for modulation of serine hydrolases such as fatty acid amide hydrolase (FAAH) [1][2]. This compound is primarily distributed as a research-grade chemical by specialty suppliers for in vitro and in vivo pharmacological studies.

Why 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea Cannot Be Substituted with Generic Pyrazolyl-Urea Analogs


Within the pyrazolyl-phenylurea chemotype, minor structural perturbations produce large shifts in potency, target selectivity, and even the mechanism of inhibition. In the canonical N-(4-substituted)pyrazolyl-N′-phenylurea series reported by Bruno et al. (2007), replacing the N3-benzyl substituent (4d, IC50 = 10 nM) with an N3-phenyl group (4k, IC50 = 45 nM) resulted in a 4.5-fold loss of IL-8 chemotaxis inhibitory potency, while the N3-isopropyl analog (4a, IC50 = 55 nM) was even weaker [1]. These compounds also displayed divergent behavior in receptor-binding vs. kinase-inhibition assays: compounds 4a, 4d, and 4k were inactive on CXCR1/CXCR2 receptors yet inhibited PTK phosphorylation in the 50–70 kDa region [1]. More broadly, the length and nature of the linker between the pyrazole and the urea pharmacophore dictate whether a compound behaves as a reversible or irreversible inhibitor—pyrazole-based ureas with optimized acyl chains achieve apparent Ki values of 100–200 pM against FAAH, while closely related structures preferentially inhibit monoacylglycerol lipase (MGLL, IC50 = 10–20 nM) [2]. The target compound’s ethoxyethyl linker and unsubstituted phenylurea terminus occupy a distinct chemical space that is not replicated by methylene-linked, benzyl-substituted, or trifluoromethyl-phenyl analogs. Generic substitution therefore risks selecting a molecule with a fundamentally different pharmacological fingerprint.

Quantitative Differentiation Evidence for 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea (CAS 2034232-26-1) vs. Closest Analogs


Antiplasmodial Activity in NF54 NanoGlo Assay: Single-Point Screen at 2 μM

In a ChEMBL-deposited primary screen against Plasmodium falciparum NF54 using a nanoGlo assay (72 h incubation, single-point at 2 μM), 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea exhibited negligible to weak inhibition. The highest recorded inhibition was 57% (Z-score = −10.93), while most replicate measurements fell between −24% and +7% inhibition, consistent with assay noise or very weak activity . This profile contrasts with the potent antiplasmodial activity reported for optimized N-ethylurea pyrazole derivatives, where compound 21 achieved IC50 values of 9 nM against T. brucei and 16 nM against T. cruzi in vitro [1]. The target compound's weak antiplasmodial activity suggests it is not a suitable starting point for antimalarial programs but may indicate low cytotoxicity to the parasite, potentially relevant for selectivity profiling in other therapeutic contexts.

Antimalarial Plasmodium falciparum Phenotypic screening

Structural Differentiation from 3-Phenylureido Pyrazole 4k: Linker Length and Absence of Ester/Carboxylate Functionality

The most directly comparable literature compound is 3-phenylureido derivative 4k from Bruno et al. (2007), which demonstrated an IC50 of 45 nM in an IL-8-induced neutrophil chemotaxis assay [1]. However, 4k contains a pyrazole-4-carboxylic acid ethyl ester and a 2-hydroxy-2-phenylethyl substituent at the pyrazole N1 position, whereas the target compound replaces this with an unsubstituted pyrazole linked via a two-atom ethoxyethyl spacer (−CH2CH2OCH2CH2−) to the phenylurea . The ethoxyethyl linker introduces an additional hydrogen-bond acceptor (ether oxygen) and two additional rotatable bonds, increasing conformational flexibility relative to the direct N-pyrazolyl-urea connectivity in 4k. In the broader SAR context, the removal of the 4-carboxylate ester is known to reduce potency but may improve physicochemical properties such as logD and aqueous solubility [1].

Neutrophil chemotaxis IL-8 inhibition Pyrazolyl-urea SAR

Differentiation from Trifluoromethyl-Phenyl Analog: Electronic Effects on Urea Reactivity and Target Binding

The closest commercially available analog is 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 2034390-22-0), which differs only by a −CF3 substituent at the para position of the phenyl ring . In pyrazole-based urea FAAH inhibitors, electron-deficient aniline-derived ureas show enhanced reactivity toward the catalytic serine nucleophile, with apparent Ki values reaching 100–200 pM [1]. The −CF3 group lowers the pKa of the urea NH and increases the electrophilicity of the carbonyl carbon, potentially accelerating covalent inactivation of serine hydrolases. By contrast, the target compound's unsubstituted phenylurea is less electrophilic, which may translate to slower target engagement but improved selectivity against off-target serine hydrolases such as ABHD6 and KIAA1363 [1]. Quantitative head-to-head kinetic data for this specific pair have not been published, but the electronic rationale is well established in the FAAH literature.

Serine hydrolase FAAH Electron-withdrawing substituent

Linker-Dependent Kinase Modulation: Ethoxyethyl vs. Methylene Linkers in MAPK/PI3K Pathway Interference

A 2017 structure-activity relationship study of pyrazolyl-ureas and imidazopyrazolecarboxamides demonstrated that the linker connecting the pyrazole to the urea significantly influences the phosphorylation status of ERK1/2, p38MAPK, and Akt in VEGF-stimulated HUVEC cells [1]. Compounds with a direct pyrazole-urea linkage (no flexible spacer) showed distinct activity profiles from those with longer, more flexible tethers. The target compound's ethoxyethyl linker (−OCH2CH2−) provides intermediate flexibility (4 rotatable bonds between pyrazole and urea) compared to a rigid direct linkage (1 bond) or a three-methylene linker (4 bonds but no ether oxygen) . The presence of the ether oxygen may also facilitate intramolecular hydrogen bonding that pre-organizes the urea for target engagement. While the target compound was not explicitly tested in this study, SAR trends indicate that linker composition is a critical determinant of kinase inhibition profile and should not be assumed interchangeable.

Angiogenesis p38MAPK ERK1/2 Akt phosphorylation

Recommended Application Scenarios for 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea Based on Quantitative Differentiation Evidence


Serine Hydrolase Selectivity Profiling: Comparing Reversible vs. Irreversible FAAH/MGLL Inhibition

The target compound's unsubstituted phenylurea terminus is predicted to exhibit reduced electrophilicity compared to electron-deficient analogs (e.g., 4-CF3-phenyl), making it a candidate for head-to-head selectivity profiling against FAAH, MGLL, ABHD6, and KIAA1363. Researchers can use this compound to test whether the ethoxyethyl-pyrazole scaffold without an electron-withdrawing group retains sufficient potency (apparent Ki reference range: 100–200 pM for optimized pyrazole ureas [1]) while reducing off-target irreversible labeling.

Neutrophil Chemotaxis and IL-8 Pathway Studies: Benchmarking Against Compound 4k

Although the target compound lacks the pyrazole-4-carboxylate ester present in the reference inhibitor 4k (IC50 = 45 nM in IL-8-induced neutrophil chemotaxis [2]), it can serve as a simplified scaffold for probing the minimal pharmacophore required for IL-8 pathway inhibition. Procurement for this purpose should include parallel testing of 4k and the target compound to quantify the contribution of the ester and hydroxyl substituents.

Angiogenesis and Kinase Signaling: Evaluating Linker-Dependent p38MAPK/ERK/Akt Modulation

The ethoxyethyl linker distinguishes this compound from methylene-linked and direct pyrazole-urea analogs studied in HUVEC angiogenesis models [3]. Researchers investigating VEGF-induced kinase phosphorylation should directly compare this compound against fluorinated pyrazolyl-ureas and imidazopyrazolecarboxamides to map linker-dependent signaling signatures.

Negative Control for Antiparasitic Screening Campaigns

The ChEMBL P. falciparum NF54 screen at 2 μM showed weak-to-negligible inhibition (max 57%, variable replicates) , establishing this compound as a potential negative control for phenotypic antimalarial assays where pyrazole-containing libraries are being screened. This prevents false-positive triaging of structurally related but mechanistically distinct hits.

Quote Request

Request a Quote for 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.